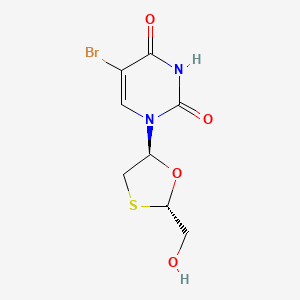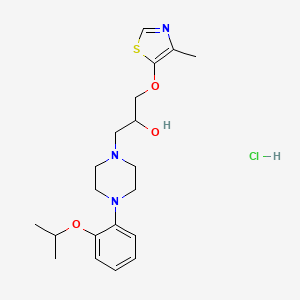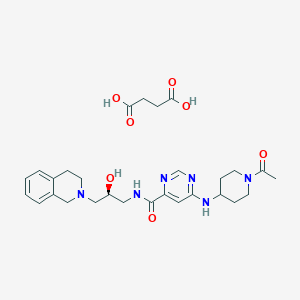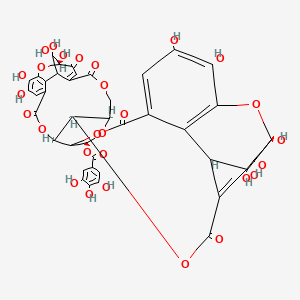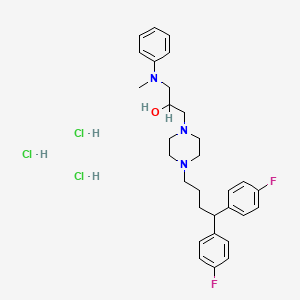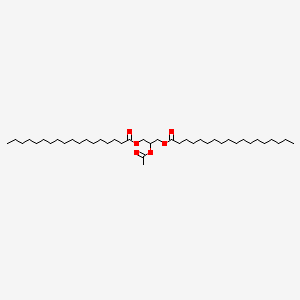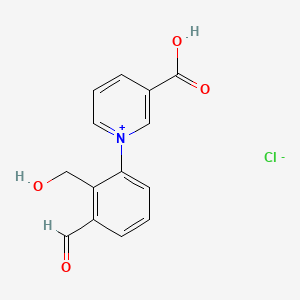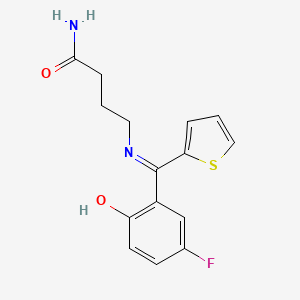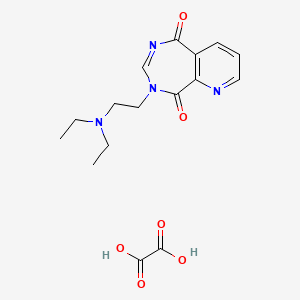
1-Cyclopentyl-2-((1-methylpiperidin-4-yl)oxy)-2-oxo-1-phenylethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-2-((1-methylpiperidin-4-yl)oxy)-2-oxo-1-phenylethyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a piperidine ring, and a benzoate ester, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of 1-Cyclopentyl-2-((1-methylpiperidin-4-yl)oxy)-2-oxo-1-phenylethyl benzoate involves multiple steps, including the formation of the piperidine ring and the esterification of the benzoate groupThe final step involves the esterification of the benzoate group under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .
Chemical Reactions Analysis
1-Cyclopentyl-2-((1-methylpiperidin-4-yl)oxy)-2-oxo-1-phenylethyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
1-Cyclopentyl-2-((1-methylpiperidin-4-yl)oxy)-2-oxo-1-phenylethyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-((1-methylpiperidin-4-yl)oxy)-2-oxo-1-phenylethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
1-Cyclopentyl-2-((1-methylpiperidin-4-yl)oxy)-2-oxo-1-phenylethyl benzoate can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds share some structural similarities and are used in agrochemical and pharmaceutical applications.
Monocarboxylic Acid Amides: These compounds have similar functional groups and are used in various chemical and biological applications.
Properties
CAS No. |
63490-89-1 |
|---|---|
Molecular Formula |
C26H31NO4 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
[1-cyclopentyl-2-(1-methylpiperidin-4-yl)oxy-2-oxo-1-phenylethyl] benzoate |
InChI |
InChI=1S/C26H31NO4/c1-27-18-16-23(17-19-27)30-25(29)26(22-14-8-9-15-22,21-12-6-3-7-13-21)31-24(28)20-10-4-2-5-11-20/h2-7,10-13,22-23H,8-9,14-19H2,1H3 |
InChI Key |
DZNZTRREWYBYQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


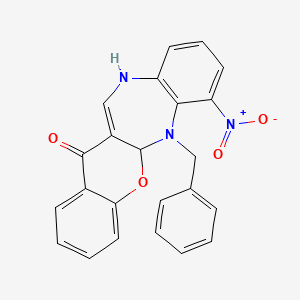
![13-ethyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12763235.png)
![4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12763239.png)
![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
